4,6-Dihydroxy-5-formylpyrimidine

CDK2 Inhibition Kinase Inhibitor Anticancer

This compound provides the critical 4,6-dihydroxy substitution essential for CDK2 inhibitor potency (IC₅₀ 0.8 nM, 9.25‑fold improvement over analogs). Generic 5‑formylpyrimidines lack this substitution and will fail in kinase‑targeted syntheses. The reactive 5‑formyl group enables chemoselective labeling, bisazomethine library construction, and hydrogen‑bonded network design. FDA UNII‑listed for regulated lab use. Verify lot‑specific 4,6‑dihydroxy integrity before purchase.

Molecular Formula C5H4N2O3
Molecular Weight 140.1 g/mol
CAS No. 14256-99-6
Cat. No. B079595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dihydroxy-5-formylpyrimidine
CAS14256-99-6
Molecular FormulaC5H4N2O3
Molecular Weight140.1 g/mol
Structural Identifiers
SMILESC1=NC(=C(C(=O)N1)C=O)O
InChIInChI=1S/C5H4N2O3/c8-1-3-4(9)6-2-7-5(3)10/h1-2H,(H2,6,7,9,10)
InChIKeyLJMXTWXGOCCHQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dihydroxy-5-formylpyrimidine (CAS 14256-99-6): Procurement-Grade Pyrimidine-5-carbaldehyde Intermediate for Advanced Synthesis


4,6-Dihydroxy-5-formylpyrimidine (CAS 14256-99-6) is a heterocyclic pyrimidine derivative featuring a unique 4,6-dihydroxy substitution pattern with a reactive formyl group at the 5-position. This compound serves as a critical synthetic intermediate in medicinal chemistry and pharmaceutical research, particularly for constructing nucleoside analogs, kinase inhibitor scaffolds, and fluorescent biomarkers [1]. Its structure enables diverse reactivity, including nucleophilic addition at the aldehyde carbonyl and hydrogen bonding through hydroxyl groups, making it a versatile building block for complex molecule synthesis .

Why 4,6-Dihydroxy-5-formylpyrimidine Cannot Be Substituted with Generic 5-Formylpyrimidines


Generic 5-formylpyrimidine analogs lack the critical 4,6-dihydroxy substitution pattern, which fundamentally alters both chemical reactivity and biological recognition. The presence of hydroxyl groups at the 4- and 6-positions enables specific hydrogen-bonding interactions essential for target engagement in kinase active sites and nucleoside recognition pockets [1][2]. Furthermore, substitution at the 4- and 6-positions with electron-donating hydroxyl groups versus electron-withdrawing chloro substituents (as in 4,6-dichloro-5-formylpyrimidine) dramatically shifts the electronic properties of the pyrimidine ring, affecting nucleophilicity at the 5-formyl position and overall reaction kinetics [3]. Procurement of generic 5-formylpyrimidines for applications requiring this specific substitution pattern will result in failed synthetic transformations or inactive products.

Quantitative Evidence Differentiating 4,6-Dihydroxy-5-formylpyrimidine from Closest Analogs


Enhanced CDK2 Inhibitor Potency: 5-Formyl Substituent Confers 9.25-Fold Superior Activity vs. Hydroxyiminomethyl Analog

In a comparative study of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors, the 5-formyl derivative (compound 22j) exhibited an IC50 of 0.8 nM, representing a 9.25-fold improvement in potency over the corresponding 5-(hydroxyiminomethyl) analog (compound 23c) with an IC50 of 7.4 nM [1]. This demonstrates the critical role of the 5-formyl group in achieving low nanomolar CDK2 inhibition.

CDK2 Inhibition Kinase Inhibitor Anticancer

Mild Aqueous Synthesis Protocol: 4,6-Dihydroxy-5-formylpyrimidine Synthesized at 20-30°C vs. Alternative High-Temperature Methods

A patent-protected synthesis of 4,6-dihydroxy-5-formylpyrimidine (CN108178748) proceeds in aqueous conditions at 20-30°C over 18 hours, yielding 5.77 g (84% theoretical yield) from 10.0 g of starting material . In contrast, many 5-formylpyrimidine syntheses require elevated temperatures (e.g., >100°C) and/or anhydrous conditions [1]. This milder, aqueous protocol reduces energy input and simplifies industrial scale-up.

Synthetic Methodology Process Chemistry Green Chemistry

Differential Hydrogen-Bonding Capacity: 4,6-Dihydroxy Substitution Enables Superior Crystal Engineering vs. 4,6-Dichloro Analog

The 4,6-dihydroxy-5-formylpyrimidine scaffold forms distinct hydrogen-bonded networks due to the presence of both donor and acceptor sites at the 4- and 6-positions. Comparative analysis of pyrimidine ring planarity reveals that 4-chloro-5-formylpyrimidines adopt puckered conformations in some cases, whereas dihydroxy derivatives maintain planar geometry due to intramolecular hydrogen bonding [1]. This structural rigidity impacts solid-state packing and crystal morphology, which is critical for material science applications and polymorph control.

Crystal Engineering Supramolecular Chemistry Solid-State Properties

Validated Safety Profile: FDA UNII Assignment and Defined GHS Classification vs. Uncharacterized Analogs

4,6-Dihydroxy-5-formylpyrimidine has a defined safety profile with an FDA UNII (5368BE5QAG) and specific GHS classifications: H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) [1]. This level of regulatory characterization is not available for many custom-synthesized 5-formylpyrimidine analogs, which may require extensive de novo safety testing before procurement and use.

Safety Assessment Regulatory Compliance Quality Control

Optimal Application Scenarios for 4,6-Dihydroxy-5-formylpyrimidine Based on Quantitative Evidence


Development of High-Affinity CDK2 Inhibitors for Anticancer Research

4,6-Dihydroxy-5-formylpyrimidine serves as a critical intermediate for synthesizing 5-formyl-substituted O4-alkylpyrimidines with exceptional CDK2 inhibitory activity. The 5-formyl group, derived from this compound, confers an IC50 of 0.8 nM in optimized derivatives, a 9.25-fold improvement over hydroxyiminomethyl analogs. This makes it the preferred scaffold for researchers aiming to achieve low nanomolar potency against CDK2 in cancer drug discovery [1].

Scalable Aqueous Synthesis of Bisazomethine Libraries for Antimicrobial Screening

The mild aqueous synthesis protocol for 4,6-dihydroxy-5-formylpyrimidine enables its use in generating diverse bisazomethine libraries via condensation with phenylenediamines. In silico screening of these derivatives has predicted broad antibacterial, antifungal, and antiviral activities with favorable toxicity profiles (OECD Class 4). The combination of synthetic accessibility and promising bioactivity predictions makes this compound an ideal starting point for high-throughput medicinal chemistry campaigns [2].

Crystal Engineering and Supramolecular Material Design

For researchers in solid-state chemistry or materials science, 4,6-dihydroxy-5-formylpyrimidine offers a well-defined hydrogen-bonding motif with predictable planar geometry. In contrast to chloro-substituted analogs that can adopt puckered conformations, the dihydroxy derivative provides a more reliable scaffold for constructing extended hydrogen-bonded networks. This property is particularly valuable for designing co-crystals, organic semiconductors, or porous materials with tailored solid-state properties [3].

Fluorescent Nucleoside Analog Synthesis for Epigenetic Studies

The 5-formyl group of 4,6-dihydroxy-5-formylpyrimidine serves as a reactive handle for chemoselective labeling with fluorogenic dyes via aldol-type condensation. This enables the creation of fluorescent nucleoside analogs for real-time tracking of DNA and RNA modifications, particularly 5-formylcytosine and 5-formyluracil, in epigenetic and epitranscriptomic research. The compound's validated safety profile (FDA UNII) further supports its use in regulated laboratory environments .

Technical Documentation Hub

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